molecular formula C11H11F3O3 B13714149 3-Ethyl-5-(2,2,2-trifluoroethoxy)benzoic acid

3-Ethyl-5-(2,2,2-trifluoroethoxy)benzoic acid

Cat. No.: B13714149
M. Wt: 248.20 g/mol
InChI Key: VNYUJBLLRKHJGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-5-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C11H11F3O3 It is characterized by the presence of an ethyl group and a trifluoroethoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(2,2,2-trifluoroethoxy)benzoic acid typically involves the reaction of 3-ethylbenzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(2,2,2-trifluoroethoxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

3-Ethyl-5-(2,2,2-trifluoroethoxy)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-5-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the presence of both an ethyl group and a trifluoroethoxy group on the benzoic acid core. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, making it valuable for various applications .

Properties

Molecular Formula

C11H11F3O3

Molecular Weight

248.20 g/mol

IUPAC Name

3-ethyl-5-(2,2,2-trifluoroethoxy)benzoic acid

InChI

InChI=1S/C11H11F3O3/c1-2-7-3-8(10(15)16)5-9(4-7)17-6-11(12,13)14/h3-5H,2,6H2,1H3,(H,15,16)

InChI Key

VNYUJBLLRKHJGD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)OCC(F)(F)F)C(=O)O

Origin of Product

United States

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